molecular formula C23H30N4O4S2 B3008088 6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533907-69-6

6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B3008088
CAS No.: 533907-69-6
M. Wt: 490.64
InChI Key: CCQRWHIHDOBVCL-UHFFFAOYSA-N
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Description

6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H30N4O4S2 and its molecular weight is 490.64. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthesis

  • Molecules Similar in Structure and Activity: A study focused on the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to 6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, highlighted its potential as an anti-inflammatory agent (Moloney, 2001).
  • Synthetic Pathways and Derivatives: Research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, closely related to the queried compound, has been carried out, indicating the versatility of these compounds in forming various fused systems (Bakhite et al., 2005).

Biological Synthesis Techniques

  • Microwave-Assisted Synthesis: A study on the microwave-assisted synthesis of isothiazolopyridines and pyridothiazines, which are structurally similar to the compound , highlights modern techniques in producing these biologically active compounds (Youssef et al., 2012).

Potential Pharmacological Applications

  • Antibacterial Activity: A study on 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, which share a common core with the queried compound, demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).

Structural Modification Studies

  • Alkylation and Derivatization: Modification of pyridine-3-carboxamide, a core structure in the compound of interest, through alkylation has been studied, indicating the versatility of these compounds in synthesizing various derivatives (Tada & Yokoi, 1989).

Advanced Synthetic Approaches

  • Complex Heterocyclic Compounds Synthesis: Research on creating complex heterocyclic compounds from 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, similar in structure to the queried compound, provides insight into advanced synthetic methods and potential applications (Kolisnyk et al., 2015).

Applications in Medicinal Chemistry

  • Anticholinesterase Activity: N-Benzyltetrahydropyrido-anellated thiophene derivatives, structurally related to the compound , have shown potential as anticholinesterases, indicating a possible application in treating diseases like Alzheimer's (Pietsch et al., 2007).

Properties

IUPAC Name

N-methyl-6-propan-2-yl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-15(2)26-13-10-18-19(14-26)32-23(20(18)22(29)24-3)25-21(28)16-6-8-17(9-7-16)33(30,31)27-11-4-5-12-27/h6-9,15H,4-5,10-14H2,1-3H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQRWHIHDOBVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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